N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions: The ethoxyphenyl and methylthio groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylthio group.
Reduction: Reduction reactions may target the benzamide moiety or the thiazole ring.
Substitution: The compound can participate in various substitution reactions, especially at the ethoxyphenyl and methylthio positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzoic acid
Uniqueness
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylthio group can affect its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-23-15-8-4-13(5-9-15)17-12-25-19(20-17)21-18(22)14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHTHMWGIVOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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